Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile (CAS No. 75394-84-2) is a heterocyclic building block of growing interest in the field of organic synthesis and medicinal chemistry. Characterized by a saturated six-membered tetrahydropyran (THP) ring directly connected to an acetonitrile moiety via a carbon-carbon bond, this compound offers a unique combination of structural features. The THP ring, a common motif in numerous natural products and pharmaceuticals, provides a degree of conformational rigidity and can influence physicochemical properties such as solubility and metabolic stability.[1] The nitrile group, a versatile functional handle, can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, making it a valuable synthon for the construction of more complex molecular architectures.[2][3]
This technical guide provides a comprehensive overview of 2-(tetrahydro-2H-pyran-2-YL)acetonitrile, focusing on its synthesis, key chemical transformations, and its potential as a strategic intermediate in drug development programs. While literature specifically detailing this exact molecule is not abundant, this guide will draw upon established principles of organic chemistry and documented reactions of closely related analogues to provide a robust and practical resource for the research scientist.
Physicochemical Properties and Structural Elucidation
A clear understanding of the physical and chemical properties of 2-(tetrahydro-2H-pyran-2-YL)acetonitrile is fundamental for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 75394-84-2 | [4][5][6] |
| Molecular Formula | C₇H₁₁NO | [4][5][6] |
| Molecular Weight | 125.17 g/mol | [Calculated] |
| Appearance | White powder | [2] |
| Storage | Sealed and preserved | [2] |
Structural Confirmation: Due to the absence of publicly available spectroscopic data for this specific compound, the following are predicted spectral characteristics based on its structure and data from analogous compounds. These should be used as a guide and confirmed by experimental data.
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the diastereotopic methylene protons of the pyran ring (δ 1.4-1.9 ppm). The protons adjacent to the ring oxygen would appear at a lower field (δ 3.4-4.0 ppm). The proton on the carbon bearing the cyanomethyl group (C2) would likely be a multiplet in the region of δ 3.5-4.2 ppm. The methylene protons of the acetonitrile group would appear as a doublet of doublets or a multiplet around δ 2.5-2.8 ppm.
-
¹³C NMR: The carbon spectrum would show six signals for the pyran ring, with the carbon attached to the ring oxygen (C6) appearing around δ 65-70 ppm and the anomeric carbon (C2) appearing in the region of δ 70-80 ppm. The nitrile carbon is expected to have a chemical shift in the range of δ 117-125 ppm.
-
IR Spectroscopy: Key infrared absorption bands would include a sharp, medium-intensity peak for the nitrile C≡N stretch around 2240-2260 cm⁻¹, and strong C-O stretching bands for the ether linkage in the tetrahydropyran ring in the region of 1050-1150 cm⁻¹.
-
Mass Spectrometry: The electron ionization mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 125. Subsequent fragmentation would likely involve the loss of the cyanomethyl group or fragmentation of the tetrahydropyran ring.
Synthesis of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
While a specific, peer-reviewed synthesis for 2-(tetrahydro-2H-pyran-2-YL)acetonitrile is not readily found in the literature, a plausible and chemically sound approach involves the nucleophilic substitution of a 2-halotetrahydropyran with a cyanide salt. This method is analogous to the well-established synthesis of nitriles from alkyl halides and is supported by the principles of C-glycoside synthesis where a carbon-carbon bond is formed at the anomeric position.[5][7][8]
reactant1 [label="2-Chlorotetrahydropyran"];
reactant2 [label="Sodium Cyanide (NaCN)"];
product [label="2-(Tetrahydro-2H-pyran-2-YL)acetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solvent [label="Polar Aprotic Solvent\n(e.g., DMSO, DMF)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
reactant1 -> product [label="SN2 Reaction", fontcolor="#34A853"];
reactant2 -> product;
solvent -> product [style=dotted, arrowhead=none];
}
Proposed synthetic route to 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile.
Field-Proven Insights on the Synthetic Approach
The choice of a 2-halotetrahydropyran, such as 2-chlorotetrahydropyran, as the electrophile is strategic. The halogen at the anomeric position is activated towards nucleophilic substitution. Sodium or potassium cyanide serves as a robust and readily available source of the cyanide nucleophile. The reaction is best carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to ensure the solubility of the cyanide salt and to promote an Sₙ2 reaction pathway.[8][9][10] The use of an ethanolic solvent is also a possibility, though care must be taken to minimize the presence of water, which could lead to the formation of 2-hydroxytetrahydropyran as a byproduct.[8]
Experimental Protocol (Hypothetical, based on analogous reactions)
Reaction: Nucleophilic substitution of 2-chlorotetrahydropyran with sodium cyanide.
Materials:
-
2-Chlorotetrahydropyran
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the flask to form a slurry.
-
Addition of Electrophile: While stirring under a nitrogen atmosphere, add 2-chlorotetrahydropyran (1.0 equivalent) dropwise to the slurry at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired 2-(tetrahydro-2H-pyran-2-YL)acetonitrile.
Self-Validating System: The success of this protocol can be validated at each stage. The disappearance of the starting material (2-chlorotetrahydropyran) can be monitored by TLC or GC. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, comparing the obtained data with the predicted values.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(tetrahydro-2H-pyran-2-YL)acetonitrile lies in the versatile reactivity of its nitrile group. This functionality can be readily converted into other key functional groups, providing access to a diverse range of downstream products.
start [label="2-(Tetrahydro-2H-pyran-2-YL)acetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];
amine [label="2-(Tetrahydro-2H-pyran-2-yl)ethanamine"];
acid [label="2-(Tetrahydro-2H-pyran-2-yl)acetic acid"];
amide [label="2-(Tetrahydro-2H-pyran-2-yl)acetamide"];
start -> amine [label="Reduction\n(e.g., LiAlH₄, H₂/Ni)", fontcolor="#EA4335"];
start -> acid [label="Hydrolysis (acidic or basic)", fontcolor="#34A853"];
acid -> amide [label="Amide Coupling", style=dotted];
start -> amide [label="Partial Hydrolysis", style=dotted];
}
Key transformations of the cyanomethyl group.
Reduction to Primary Amines
The reduction of the nitrile to a primary amine is a particularly valuable transformation in drug discovery, as the resulting 2-(tetrahydro-2H-pyran-2-yl)ethanamine can be incorporated into various scaffolds. This reduction can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂ over Raney Nickel or a palladium catalyst).
A notable example of the utility of a related amine is found in U.S. Patent 8,778,951 B2, which describes the synthesis of bipyridine diamine derivatives. In this patent, the structurally similar tetrahydro-2H-pyran-4-carbonitrile is reduced to dideutero-(tetrahydro-2H-pyran-4-yl)methanamine using aluminum(III) lithium deuteride.[11] This amine is then used as a key building block in the synthesis of the final compounds. This example underscores the importance of the tetrahydropyranyl-methylamine motif in the development of novel therapeutics.
Hydrolysis to Carboxylic Acids and Amides
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(tetrahydro-2H-pyran-2-yl)acetic acid. Partial hydrolysis can also afford the primary amide, 2-(tetrahydro-2H-pyran-2-yl)acetamide. These carboxylic acid and amide derivatives are also valuable intermediates for further functionalization, such as in amide bond-forming reactions.
Applications in Drug Development
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Its incorporation can lead to improved pharmacokinetic properties. The 2-cyanomethyl substituent provides a versatile point of attachment for building out molecular complexity and exploring structure-activity relationships (SAR).
While specific examples of marketed drugs containing the 2-(tetrahydro-2H-pyran-2-YL)acetonitrile core are not readily identifiable, its potential as a building block is significant. The derived amine, 2-(tetrahydro-2H-pyran-2-yl)ethanamine, can be used in the synthesis of:
-
Kinase inhibitors: Many kinase inhibitors feature amine functionalities for interaction with the hinge region of the kinase domain.
-
GPCR modulators: Amine groups are common pharmacophoric elements in ligands for G-protein coupled receptors.
-
Enzyme inhibitors: The amine can serve as a key binding element or as a precursor to other functional groups that interact with an enzyme's active site.
The general application of this compound is as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where it can be used to construct complex heterocyclic systems.[4][12]
Safety and Handling
No specific safety data sheet (SDS) for 2-(tetrahydro-2H-pyran-2-YL)acetonitrile (CAS 75394-84-2) was found in the public domain. Therefore, it should be handled with the precautions appropriate for a novel research chemical. Based on its structure, the following hazards should be considered:
-
Nitrile Toxicity: Organic nitriles can be toxic and may release hydrogen cyanide upon metabolism or under certain chemical conditions (e.g., strong acid). Handle in a well-ventilated fume hood.
-
General Chemical Hazards: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
For disposal, follow local regulations for hazardous chemical waste. It is imperative to obtain and consult the specific SDS from the supplier before handling this compound.
Conclusion
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile is a valuable and versatile building block for medicinal chemistry and organic synthesis. Although detailed literature on this specific compound is sparse, its synthesis can be reasonably achieved through nucleophilic substitution, and its synthetic utility is well-supported by the known reactivity of the cyanomethyl group. The derived amine, in particular, represents a key intermediate for the synthesis of a wide range of biologically active molecules. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.
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